(2S)-2-azaniumyloctanoate
Description
(2S)-2-azaniumyloctanoate is a chiral ammonium carboxylate compound characterized by an octanoic acid backbone with an azaniumyl (NH₃⁺) group at the second carbon in the (S)-configuration.
Properties
IUPAC Name |
(2S)-2-azaniumyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily discusses unrelated compounds, such as amino acid derivatives, phosphines, and menthol analogs. Below is an inferred comparison based on structurally or functionally related molecules from the evidence:
Table 1: Comparison with Structurally Related Compounds
Key Inferences:
Chain Length and Functional Groups: (2S)-2-azaniumyloctanoate’s octanoate chain provides greater hydrophobicity compared to shorter-chain analogs like (2S)-2,5-diaminopentanamide . The azaniumyl group differentiates it from non-ionic analogs like menthol derivatives .
Biological and Industrial Relevance: Unlike phosphine ligands (e.g., ), ammonium carboxylates are more likely to interact with biological systems due to their charged nature. Menthol analogs () are used in fragrances, whereas (2S)-2-azaniumyloctanoate’s applications remain speculative without data.
Limitations of Available Evidence
The provided evidence lacks direct information on (2S)-2-azaniumyloctanoate, necessitating reliance on structural analogs. Key gaps include:
- Physicochemical Data : Melting point, solubility, and stability.
- Synthetic Routes: No methods for preparation or purification.
- Biological Activity: No toxicity or efficacy studies.
Recommended Sources for Further Research
To address these gaps, consult:
PubChem or ChemSpider : For structural and property data.
Reaxys or SciFinder : For synthetic protocols.
TOXNET or ECOTOX : For hazard profiles.
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